2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone with the molecular formula C₉H₁₀N₂O₂ .
- It contains a pyridone ring with an ethyl group, a cyano group, and a hydroxy group.
- The compound’s structure is shown below:
C₉H₁₀N₂O₂
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Reflux in methanol is typically used for this synthesis.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through organic synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity, including cytotoxic properties.
Medicine: May have applications in drug development.
Industry: Limited information, but it could be explored for materials or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
- It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of functional groups (cyano, hydroxy, and ethyl) makes it unique.
Similar Compounds: Other related compounds include pyridones, thiadiazoles, and isothiazoles.
Properties
CAS No. |
327168-06-9 |
---|---|
Molecular Formula |
C16H16N8O2S5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N8O2S5/c1-3-11-20-22-15(29-11)18-9(25)6-27-13-8(5-17)14(31-24-13)28-7-10(26)19-16-23-21-12(4-2)30-16/h3-4,6-7H2,1-2H3,(H,18,22,25)(H,19,23,26) |
InChI Key |
HFXORQIPXZCMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=NN=C(S3)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.